N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine
Description
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a bicyclic compound featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane core. This structure is characterized by three oxygen atoms in the bicyclic framework, which imparts significant thermal and chemical stability . The compound is substituted at position 1 with a 4-ethynylphenyl group (an electron-withdrawing, aromatic alkyne moiety) and at position 4 with an N,N-dimethylamine group (a strong electron-donating substituent).
Properties
CAS No. |
134133-92-9 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-N,N-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C15H17NO3/c1-4-12-5-7-13(8-6-12)15-17-9-14(10-18-15,11-19-15)16(2)3/h1,5-8H,9-11H2,2-3H3 |
InChI Key |
FTEDRBQFOLSRLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the bicyclic core: This could involve a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where an ethynyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(22
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the bicyclic structure might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The trioxabicyclo[2.2.2]octane scaffold is a versatile platform for chemical modification. Below is a detailed comparison of the target compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Trioxabicyclo[2.2.2]octane Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Biological Activity: The Free-Wilson model initially predicted that 1-butyl-4-isopropyl derivatives would exhibit the highest biological activity among trioxabicyclo[2.2.2]octanes . The target compound’s N,N-dimethylamine group may enhance solubility and receptor binding compared to alkyl substituents (e.g., n-propyl in EBOB), though direct biological data are lacking .
Synthetic Methodologies :
- Trioxabicyclo[2.2.2]octanes are typically synthesized via BF3·Et2O-catalyzed cyclization of oxetane precursors. For example, 4-methyl-1-(4-methyl-3-nitrobenzyl)-2,6,7-trioxabicyclo[2.2.2]octane was prepared using this method with a 58–71% yield . Similar approaches likely apply to the target compound.
Physicochemical and Safety Profiles :
- Trioxabicyclo derivatives with ethynyl or sulfonyl groups (e.g., the target compound and ’s analogue) may exhibit higher reactivity and toxicity compared to alkyl-substituted variants. For instance, 2,6,7-trioxabicyclo[2.2.2]octanes with ethyl or methylpropyl groups are classified as acute oral toxins (Category 4) and skin irritants .
Applications: While EBOB is utilized as a radioligand in neurochemical research , other trioxabicyclo derivatives are explored as flame retardants (e.g., Trimer and PEPA in polypropylene) or organophosphorus catalysts .
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